molecular formula C11H9BrN4O3 B11499982 1-(4-bromobenzyl)-4-nitro-1H-pyrazole-3-carboxamide

1-(4-bromobenzyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B11499982
M. Wt: 325.12 g/mol
InChI Key: ZTCQXUZQSCJVPC-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group, a nitro group, and a pyrazole ring

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Nitro Group Introduction: The next step involves nitration to introduce the nitro group onto the pyrazole ring.

    Coupling Reaction: The final step is a coupling reaction where the bromophenyl intermediate is reacted with the nitro-pyrazole compound under specific conditions to form the desired product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group can participate in binding interactions with proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-BROMOPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and applications.

    1-[(4-CHLOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: The substitution of bromine with chlorine can lead to differences in chemical reactivity and biological activity.

    1-[(4-BROMOPHENYL)METHYL]-4-AMINO-1H-PYRAZOLE-3-CARBOXAMIDE:

Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of structural modifications in organic chemistry.

Properties

Molecular Formula

C11H9BrN4O3

Molecular Weight

325.12 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C11H9BrN4O3/c12-8-3-1-7(2-4-8)5-15-6-9(16(18)19)10(14-15)11(13)17/h1-4,6H,5H2,(H2,13,17)

InChI Key

ZTCQXUZQSCJVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Br

Origin of Product

United States

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